3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
The compound 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic molecule that features a benzothiazole ring, a piperazine ring, a fluorophenyl group, and a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine derivatives.
Coupling with Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed coupling reaction.
Formation of Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through cyclization reactions involving appropriate dione precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the fluorophenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog that lacks the piperazine and fluorophenyl groups.
2-Phenylquinazolin-4(3H)-one: Contains a quinazoline ring instead of the pyrrolidinedione core.
Imidazo[2,1-b][1,3]benzothiazole: Features an imidazole ring fused to the benzothiazole ring.
Uniqueness
The uniqueness of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of structural features. The presence of the benzothiazole ring, piperazine ring, fluorophenyl group, and pyrrolidinedione core in a single molecule provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-14-4-3-5-15(12-14)26-19(27)13-17(20(26)28)24-8-10-25(11-9-24)21-23-16-6-1-2-7-18(16)29-21/h1-7,12,17H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDMTDNGEVRJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)F)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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